molecular formula C14H20N2O B11337470 2-(diethylamino)-1-(1H-indol-3-yl)ethanol

2-(diethylamino)-1-(1H-indol-3-yl)ethanol

Cat. No.: B11337470
M. Wt: 232.32 g/mol
InChI Key: HDTIJEQXZDFVTJ-UHFFFAOYSA-N
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Description

2-(diethylamino)-1-(1H-indol-3-yl)ethanol is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry This compound features an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)-1-(1H-indol-3-yl)ethanol can be achieved through several methods. One common approach involves the Fischer indole synthesis, which converts aryl hydrazones to indoles under elevated temperatures and the presence of Brønsted or Lewis acids . Another method involves the use of aryl hydrazides as surrogates of aryl hydrazines in the Fischer indolization process .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific reaction environments to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)-1-(1H-indol-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like halogens, nitric acid, and sulfuric acid.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

2-(diethylamino)-1-(1H-indol-3-yl)ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(diethylamino)-1-(1H-indol-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. The diethylamino group and ethanol moiety further influence its binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-ethanamine: Another indole derivative with similar structural features.

    N-Methyltryptamine: A compound with a similar indole ring structure but different substituents.

    2H-Indazole: A nitrogen-containing heterocyclic compound with similar bioactive properties.

Uniqueness

2-(diethylamino)-1-(1H-indol-3-yl)ethanol is unique due to the presence of the diethylamino group and ethanol moiety, which enhance its chemical properties and potential applications. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

2-(diethylamino)-1-(1H-indol-3-yl)ethanol

InChI

InChI=1S/C14H20N2O/c1-3-16(4-2)10-14(17)12-9-15-13-8-6-5-7-11(12)13/h5-9,14-15,17H,3-4,10H2,1-2H3

InChI Key

HDTIJEQXZDFVTJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(C1=CNC2=CC=CC=C21)O

Origin of Product

United States

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